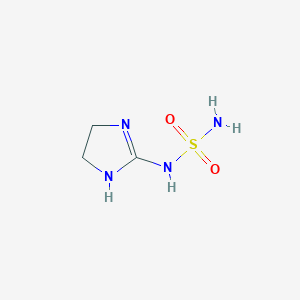

2-Sulfamoylimino-imidazolidine

Descripción

2-Sulfamoylimino-imidazolidine is a heterocyclic compound characterized by a five-membered imidazolidine core fused with a sulfamoyl (-SO₂NH₂) group and an imino (=NH) substituent. This structure confers unique physicochemical and pharmacological properties, including antimicrobial activity and enzyme inhibition (e.g., carbonic anhydrase) . Its synthesis typically involves cyclization reactions of sulfamoyl-containing precursors under controlled conditions, as exemplified by methodologies adapted from Godefroi et al. (1972) and Kagthara et al. (1998) .

Propiedades

Número CAS |

136810-61-2 |

|---|---|

Fórmula molecular |

C3H8N4O2S |

Peso molecular |

164.19 g/mol |

Nombre IUPAC |

2-(sulfamoylamino)-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C3H8N4O2S/c4-10(8,9)7-3-5-1-2-6-3/h1-2H2,(H2,4,8,9)(H2,5,6,7) |

Clave InChI |

NGBLDKLTVQMVHF-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)NS(=O)(=O)N |

SMILES canónico |

C1CN=C(N1)NS(=O)(=O)N |

Sinónimos |

Sulfamide, (4,5-dihydro-1H-imidazol-2-yl)- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Analogous Compounds

Structural and Functional Comparisons

Table 1: Key Structural Features and Functional Groups

| Compound | Core Structure | Substituents | Functional Properties | |

|---|---|---|---|---|

| 2-Sulfamoylimino-imidazolidine | Imidazolidine | Sulfamoyl (-SO₂NH₂), imino (=NH) | Enzyme inhibition, antimicrobial | |

| Imidazolinone-based sulfonamides | Imidazolinone (unsaturated) | Sulfonamide (-SO₂NHR), ester groups | Antibacterial, antifungal | |

| Benzimidazole-derived sulfonamides | Benzimidazole (fused benzene) | Arylamide, sulfonamide | Antiviral, antiparasitic | |

| Imidazolidine-containing dipeptides | Imidazolidine + peptide bonds | Amino acid residues (e.g., glycine) | Anti-inflammatory, protease inhibition |

Key Insights :

- The sulfamoyl group in 2-sulfamoylimino-imidazolidine enhances hydrogen-bonding capacity compared to simple sulfonamides, improving target binding in enzyme inhibition .

- Benzimidazole derivatives exhibit greater aromatic stability due to fused benzene rings, which may reduce metabolic degradation compared to imidazolidine-based analogs .

Pharmacological Activity

Table 2: Bioactivity Profiles

| Compound | Antimicrobial Activity (MIC, μg/mL) | Enzyme Inhibition (IC₅₀, nM) | Additional Effects | |

|---|---|---|---|---|

| 2-Sulfamoylimino-imidazolidine | E. coli: 12.5; S. aureus: 6.2 | Carbonic anhydrase: 8.3 | Moderate cytotoxicity (HeLa: 25 μM) | |

| Imidazolinone sulfonamides | E. coli: 6.8; C. albicans: 3.9 | Acetylcholinesterase: 15.2 | High solubility in polar solvents | |

| Benzimidazole sulfonamides | P. falciparum: 0.45 | Dihydrofolate reductase: 2.1 | Antimalarial specificity | |

| Imidazolidine dipeptides | Not reported | Caspase-3: 18.7 | Anti-inflammatory (IL-6↓ 40%) |

Key Insights :

- 2-Sulfamoylimino-imidazolidine demonstrates broader-spectrum antimicrobial activity than benzimidazole derivatives but lower potency against specific pathogens like Plasmodium .

- Imidazolidine dipeptides lack direct antimicrobial effects but show promise in modulating inflammatory pathways .

Key Insights :

- The synthesis of 2-sulfamoylimino-imidazolidine is less efficient than imidazolinone sulfonamides due to competing side reactions .

- Benzimidazole derivatives face challenges in achieving regioselective sulfonation, limiting scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.